
N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide, also known as TDP6, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TDP6 is a derivative of the natural product 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one, which is commonly known as scopoletin. TDP6 has been synthesized through various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. This compound has been shown to activate the protein kinase A (PKA) pathway and to inhibit the protein kinase C (PKC) pathway. These pathways are involved in the regulation of neurotransmitter synthesis, neuronal survival, and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to increase the levels of dopamine and norepinephrine in the brain, which are important neurotransmitters involved in mood, motivation, and movement. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes, which protect cells from oxidative stress. These effects suggest that this compound may have neuroprotective and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, this compound has some limitations, including its low solubility in water and its limited availability.
Orientations Futures
There are several future directions for research on N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide. One direction is to investigate the potential therapeutic applications of this compound for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the mechanisms of action of this compound and to identify its molecular targets. Further research is also needed to optimize the synthesis and purification of this compound and to develop new methods for its delivery and administration.
Méthodes De Synthèse
N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide can be synthesized through various methods, including the use of scopoletin as a starting material. One method involves the reaction of scopoletin with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in the presence of a base. Another method involves the reaction of scopoletin with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of a base and a catalyst. Both methods have been shown to yield this compound with high purity.
Applications De Recherche Scientifique
N,2,2-Trimethyl-2,3-dihydro-7-hydroxybenzofuran-6-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to enhance the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. This compound has also been found to protect neurons from oxidative stress and to improve cognitive function in animal models. These findings suggest that this compound may have therapeutic potential for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
7-hydroxy-N,2,2-trimethyl-3H-1-benzofuran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)6-7-4-5-8(11(15)13-3)9(14)10(7)16-12/h4-5,14H,6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRNRWHRNLXNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=C(C=C2)C(=O)NC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)
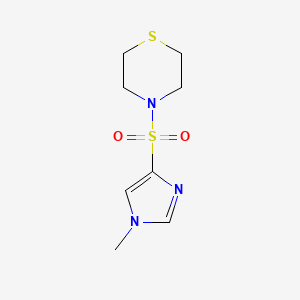
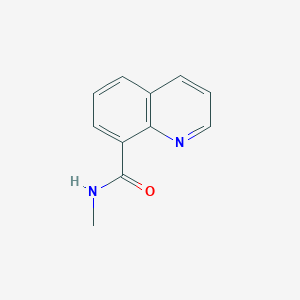

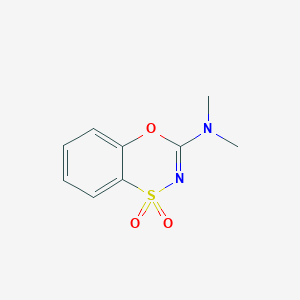
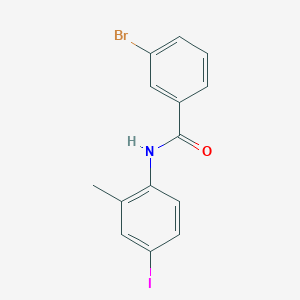
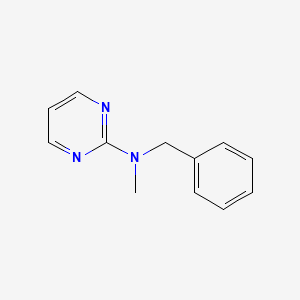
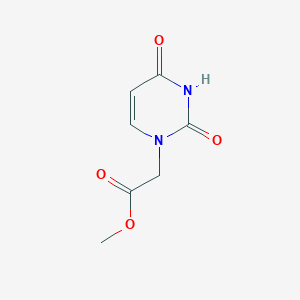
![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)